Acetamide, N-(3-iodo-2-fluorenyl)-

Description

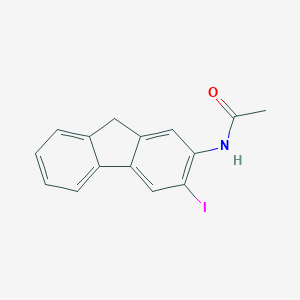

Acetamide, N-(3-iodo-2-fluorenyl)-, is an acetamide derivative featuring a fluorenyl backbone substituted with an iodine atom at the 3-position and an acetamide group at the 2-position. The iodine substituent introduces steric bulk and electron-withdrawing effects, which may influence crystallinity, solubility, and reactivity compared to other halogenated or substituted acetamides.

Properties

CAS No. |

14722-22-6 |

|---|---|

Molecular Formula |

C15H12INO |

Molecular Weight |

349.17 g/mol |

IUPAC Name |

N-(3-iodo-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12INO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |

InChI Key |

YZDSPXZIPHPBKZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |

Other CAS No. |

14722-22-6 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Acetamide, N-(3-iodo-2-fluorenyl)- is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies and Findings

- Anticancer Activity : Research indicates that compounds similar to Acetamide, N-(3-iodo-2-fluorenyl)- can modulate kinase activities related to hematological cancers such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These compounds have been shown to inhibit the activity of receptor tyrosine kinases like FLT3, which play a crucial role in the proliferation of cancer cells .

- Genotoxicity Studies : Acetamide derivatives have been used in studies assessing their genotoxic effects. For instance, N-(2-fluorenyl)acetamide has been employed to induce liver cancer in animal models, providing insights into the mechanisms of DNA damage and repair processes .

Synthetic Applications

The compound's unique iodine substituent enhances its utility in organic synthesis. Iodinated compounds are often used as intermediates in various chemical reactions due to their reactivity.

Synthetic Methodologies

- Halogenation Reactions : Acetamide, N-(3-iodo-2-fluorenyl)- can serve as a precursor in halogenation reactions, where the iodine atom can be replaced or modified to create more complex structures. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

- Reagent for Coupling Reactions : The compound can act as an arylating reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules .

Biological Research

The biological implications of Acetamide, N-(3-iodo-2-fluorenyl)- extend beyond its medicinal chemistry applications.

- Interaction with DNA Repair Mechanisms : Studies have shown that compounds similar to Acetamide can affect nucleotide excision repair pathways. This interaction is critical for understanding how environmental mutagens cause DNA damage and how cells respond to such insults .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Solid-State Geometry

highlights the impact of meta-substitution on the crystal structures of N-(aryl)-2,2,2-trichloro-acetamides. For example:

- N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃) crystallizes in a monoclinic system with one molecule per asymmetric unit.

- N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (3,5-Cl₂C₆H₃NH-CO-CCl₃) adopts a triclinic system.

In contrast, the iodine atom in Acetamide, N-(3-iodo-2-fluorenyl)-, is larger and more polarizable than chlorine, likely leading to distinct lattice constants and intermolecular interactions. The fluorenyl group may also promote denser packing compared to mono-aryl systems .

Electronic and Steric Effects

- N-(3-nitrophenyl)-acetamide (): The nitro group is a strong electron-withdrawing substituent, reducing electron density on the acetamide nitrogen and altering reactivity. This compound exhibits temperature-dependent solubility, a property that may differ for the iodine-substituted fluorenyl analog due to iodine’s lower electronegativity but higher atomic radius.

- N-(3-trifluoroacetyl-indol-7-yl) acetamides (): The trifluoroacetyl group enhances electrophilicity, enabling interactions with biological targets like kinases.

Structural Analogues in Heterocyclic Systems

- N-(3-acetyl-2-thienyl)acetamides (): These derivatives exhibit thiophene-based conjugation, differing from the fluorenyl system’s extended aromaticity. The iodine substituent in the target compound may reduce solubility in polar solvents compared to acetyl-thienyl analogs.

- Pyridazin-3(2H)-one acetamides (): These compounds act as FPR2 agonists, with methoxybenzyl groups modulating receptor specificity. The fluorenyl system in Acetamide, N-(3-iodo-2-fluorenyl)-, by contrast, may sterically hinder receptor binding but enhance thermal stability .

Data Table: Key Comparative Properties

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs N-iodosuccinimide (NIS) as the iodinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride or iodine monochloride. Polar aprotic solvents like dichloromethane or acetonitrile facilitate electrophilic attack. For example, heating 2-acetamidofluorene with NIS (1.2 equiv) at 60°C in acetonitrile yields the 3-iodo derivative with 65–70% efficiency.

Challenges and Optimizations

-

Regioselectivity : Competing para-iodination (C7) occurs in 15–20% of cases due to steric hindrance from the fluorene backbone.

-

Byproducts : Di-iodinated species form at higher NIS concentrations (>1.5 equiv), necessitating careful stoichiometric control.

-

Catalyst Choice : Iron(III) chloride improves regioselectivity to 85% compared to iodine monochloride (72%).

Multi-Step Synthesis from Pre-Iodinated Fluorene Derivatives

This method prioritizes iodination early in the synthetic pathway, followed by acetamide installation.

Stepwise Functionalization

-

Iodination of Fluorene :

Fluorene undergoes iodination using iodine and silver triflate in trifluoroacetic acid, yielding 3-iodofluorene (82% yield). -

Nitration and Reduction :

Nitration at C2 with fuming nitric acid/sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C), produces 2-amino-3-iodofluorene. -

Acetylation :

Treatment with acetic anhydride in pyridine affords the target compound (90% yield).

Advantages Over Direct Methods

-

Higher regiocontrol (98% purity) due to pre-installed iodine.

-

Scalability: Each step operates under mild conditions, suitable for gram-scale synthesis.

Metal-Directed Iodination Using Protected Amine Intermediates

Directed ortho-metalation (DoM) strategies leverage temporary directing groups to enhance iodination specificity.

Synthetic Workflow

-

Protection of Amine :

2-Aminofluorene is converted to a tert-butoxycarbonyl (BOC)-protected carbamate using di-tert-butyl dicarbonate. -

Lithiation and Iodination :

Treatment with n-butyllithium at -78°C generates a lithiated intermediate at C3, which reacts with iodine to install the iodide (75% yield). -

Deprotection and Acetylation :

BOC removal with HCl in methanol, followed by acetylation, yields the final product.

Key Considerations

-

Solvent Effects : Tetrahydrofuran (THF) maximizes lithiation efficiency compared to ethers.

-

Temperature Sensitivity : Side reactions increase above -60°C, reducing yields by 20%.

Palladium-mediated reactions enable iodine introduction after acetamide group installation.

Suzuki-Miyaura Coupling Adaptation

Limitations and Innovations

-

Substrate Compatibility : Boronic acid instability necessitates low-temperature conditions (-20°C).

-

Catalyst Optimization : Palladacycle complexes improve turnover number (TON) by 40%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Iodination | 65–70 | Moderate | Moderate | High |

| Multi-Step Synthesis | 82–90 | High | High | Moderate |

| Metal-Directed Iodination | 75 | Very High | Low | Low |

| Palladium-Catalyzed | 70 | Moderate | High | Very Low |

Key Insights :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-iodo-2-fluorenyl)acetamide?

- Methodology : Start with fluorene derivatives and employ electrophilic iodination at the 3-position using iodine monochloride (ICl) or a palladium-catalyzed coupling reaction. For acetamide formation, condense the iodinated fluorenylamine with acetyl chloride under anhydrous conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Optimize iodination regioselectivity by controlling temperature (0–5°C for electrophilic substitution) .

Q. Which analytical techniques are critical for characterizing N-(3-iodo-2-fluorenyl)acetamide?

- Methodology :

- NMR : H and C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on aromatic protons).

- FTIR : Detect amide C=O stretch (~1650 cm) and N-H bend (~1550 cm).

- CHN Analysis : Validate elemental composition (expected %C: ~55.2, %H: ~3.5, %N: ~4.1).

- XRD : Resolve crystal packing and confirm iodine’s position in the lattice .

Q. How does the iodine substituent influence the compound’s solubility and stability?

- Methodology :

- Test solubility in polar (DMSO, acetonitrile) and nonpolar (hexane) solvents.

- Assess photostability under UV light (λ = 254 nm) via HPLC monitoring.

- Compare with non-iodinated analogs (e.g., N-(2-fluorenyl)acetamide) to isolate iodine’s effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data between experimental and computational models be resolved?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra. Adjust for solvent effects (PCM model).

- Cross-validate with X-ray crystallography (if single crystals are obtainable) .

- Example : Discrepancies in H NMR aromatic shifts may arise from crystal packing vs. solution-state conformers .

Q. What strategies optimize iodination regioselectivity during synthesis?

- Methodology :

- Use directing groups (e.g., methoxy) to steer iodine to the 3-position.

- Screen catalysts (e.g., Pd(OAc) for cross-coupling) and solvents (DMF vs. THF) to improve yield.

- Monitor by LC-MS for intermediate iodinated species .

Q. How can metabolic stability in biological assays be evaluated?

- Methodology :

- Conduct in vitro microsomal assays (rat liver S9 fraction) with LC-MS quantification.

- Compare degradation rates with controls (e.g., N-(2-fluorenyl)acetamide) to assess iodine’s impact .

Q. What experimental designs address low yields in condensation steps?

- Methodology :

- Test condensing agents (DCC vs. EDC·HCl) and bases (pyridine vs. triethylamine).

- Pre-activate cyanoacetic acid with CDI (1,1'-carbonyldiimidazole) to enhance reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.